5-[2-(difluoromethoxy)-4-(trifluoromethyl)phenyl]-N,N-dimethylpyridine-3-carboxamide
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Overview
Description
The compound 5-[2-(difluoromethoxy)-4-(trifluoromethyl)phenyl]-N,N-dimethylpyridine-3-carboxamide is a highly specialized chemical with unique properties that make it valuable in various fields of scientific research. It features a pyridine ring substituted with a difluoromethoxy group, a trifluoromethyl group, and a dimethylcarboxamide group. This molecular structure gives the compound distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(difluoromethoxy)-4-(trifluoromethyl)phenyl]-N,N-dimethylpyridine-3-carboxamide typically involves a multi-step process:
Formation of the pyridine ring: : This might begin with the construction of the pyridine nucleus through a reaction like the Hantzsch pyridine synthesis.
Introduction of the difluoromethoxy group: : This step often requires selective fluorination techniques using reagents such as diethylaminosulfur trifluoride (DAST).
Addition of the trifluoromethyl group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane (TMSCF3) under appropriate conditions.
Carboxamide formation: : This involves the reaction of the intermediate with dimethylamine to form the carboxamide group.
Industrial Production Methods: For large-scale production, the synthesis route might be optimized to reduce the number of steps and improve yield:
Catalytic processes: : Using catalysts to accelerate reaction rates and increase efficiency.
Optimized reaction conditions: : Controlling temperature, pressure, and solvent systems to enhance product yield and purity.
Flow chemistry techniques: : Implementing continuous flow reactors for consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the difluoromethoxy group, using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction reactions can be carried out to modify specific functional groups, utilizing reducing agents such as lithium aluminum hydride.
Substitution: : Various substitution reactions can occur, including nucleophilic aromatic substitution (S_NAr) at the halogenated phenyl ring.
Oxidation: : Hydrogen peroxide, potassium permanganate, or peracids.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Bases like sodium hydride or potassium tert-butoxide.
Major Products Formed: Depending on the specific reactions, the products can range from hydroxylated derivatives (from oxidation) to amine-substituted compounds (from nucleophilic substitution).
Scientific Research Applications
Chemistry:
Intermediate for synthesis: : The compound serves as a key intermediate in the synthesis of more complex molecules.
Analytical standards: : Used as a standard in various analytical techniques like NMR or mass spectrometry.
Pharmacological studies: : Investigated for potential therapeutic effects due to its unique structural features.
Drug development: : The compound's structural motifs are explored for new drug candidates, particularly in areas requiring high specificity and potency.
Material science: : Utilized in the development of specialty materials, particularly those needing specific fluorinated groups for enhanced properties.
Mechanism of Action
Molecular Targets: The compound may exert its effects by interacting with specific proteins, enzymes, or receptors. The difluoromethoxy and trifluoromethyl groups enhance its binding affinity and specificity to these molecular targets.
Pathways Involved: The binding of the compound to its targets can activate or inhibit various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds:
5-[2-(difluoromethoxy)phenyl]-N,N-dimethylpyridine-3-carboxamide: : Similar but lacks the trifluoromethyl group, resulting in different reactivity and potency.
5-[2-(trifluoromethyl)phenyl]-N,N-dimethylpyridine-3-carboxamide: : Contains only the trifluoromethyl group without the difluoromethoxy group, offering a contrast in physical and chemical properties.
Uniqueness: What makes 5-[2-(difluoromethoxy)-4-(trifluoromethyl)phenyl]-N,N-dimethylpyridine-3-carboxamide unique is the presence of both the difluoromethoxy and trifluoromethyl groups. This dual substitution pattern endows the compound with distinct chemical behaviors and biological activities that are not present in other structurally similar molecules.
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Properties
IUPAC Name |
5-[2-(difluoromethoxy)-4-(trifluoromethyl)phenyl]-N,N-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F5N2O2/c1-23(2)14(24)10-5-9(7-22-8-10)12-4-3-11(16(19,20)21)6-13(12)25-15(17)18/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUCSRMFLYDGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1)C2=C(C=C(C=C2)C(F)(F)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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